molecular formula C15H15NO5S B2552355 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate CAS No. 865611-67-2

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate

Cat. No.: B2552355
CAS No.: 865611-67-2
M. Wt: 321.35
InChI Key: FSXMZMPRABUIGB-UHFFFAOYSA-N
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Description

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate is a chemical intermediate designed for research applications, particularly in the synthesis of novel bioactive molecules. Compounds in this class are of significant interest in medicinal chemistry. Sulfonate derivatives based on trimethylphenyl and nitrobenzenesulfonate groups have been investigated as potential tubulin inhibitors, mimicking the activity of natural products like Combretastatin A-4 (CA-4) for targeting tumor vasculature . The nitrobenzenesulfonate moiety is a versatile functional group obtained through electrophilic aromatic substitution reactions, serving as a key precursor in organic synthesis . Researchers utilize such sulfonate esters in the development of compounds with potential anticancer properties, aiming to improve upon the biopharmaceutical properties of existing agents, such as reducing toxicity and overcoming chemoresistance . The structural features of this compound, including the trimethylphenyl group and the meta-nitro substituent, are engineered to influence molecular conformation and intermolecular interactions, such as S=O···N contacts and π-π stacking, which can be critical for crystal engineering and solid-state properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,3,5-trimethylphenyl) 3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-7-11(2)12(3)15(8-10)21-22(19,20)14-6-4-5-13(9-14)16(17)18/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXMZMPRABUIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate typically involves the reaction of 2,3,5-trimethylphenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,3,5-Trimethylphenol+3-Nitrobenzenesulfonyl chloride2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate+HCl\text{2,3,5-Trimethylphenol} + \text{3-Nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3,5-Trimethylphenol+3-Nitrobenzenesulfonyl chloride→2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids or aldehydes under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Corresponding sulfonate esters or amides.

    Reduction: 2,3,5-Trimethylphenyl 3-aminobenzenesulfonate.

    Oxidation: 2,3,5-Trimethylbenzoic acid derivatives.

Scientific Research Applications

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate Esters: 2,3,5-Trimethylphenyl Methylcarbamate (Trimethacarb)

Structure: C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol) . Functional Groups: Carbamate (-O-CO-NH-CH₃) attached to the 2,3,5-trimethylphenyl group. Applications: Insecticide/acaricide (e.g., Broot, Landrin) with broad-spectrum activity . Reactivity:

  • Carbamates are prone to hydrolysis under acidic or alkaline conditions, releasing toxic methyl isocyanate .
  • Unlike sulfonates, carbamates exhibit hydrogen-bonding via the NH group, influencing crystallization patterns (e.g., asymmetric unit variations in TMPDCA) .
Property 2,3,5-Trimethylphenyl 3-Nitrobenzenesulfonate (Hypothetical) 2,3,5-Trimethylphenyl Methylcarbamate (Trimethacarb)
Functional Group Sulfonate (-SO₃⁻) with nitro substituent Carbamate (-O-CO-NH-CH₃)
Molecular Weight ~315 g/mol (estimated) 193.24 g/mol
Reactivity Electrophilic sulfonate; nitro group enhances leaving ability Hydrolysis-sensitive; releases methyl isocyanate
Applications Potential sulfonating agent or intermediate Insecticide (e.g., Broot, Landrin B)

Other Sulfonate Esters: 2,2,2-Trifluoroethyl 4-Methylbenzenesulfonate

Structure : C₉H₉F₃O₃S (molecular weight: 254.23 g/mol) .
Functional Groups : Trifluoroethyl group (-CH₂CF₃) attached to a toluenesulfonate.
Key Differences :

  • The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing sulfonate reactivity compared to the nitro group in the target compound.
  • The methyl group on the benzene ring (4-methylbenzenesulfonate) provides less steric hindrance than the 2,3,5-trimethylphenyl group .

Acetate Esters: 4-(Acetyloxy)-2,3,5-Trimethylphenyl Acetate

Structure : Diacetate ester with a 2,3,5-trimethylphenyl core (CAS 7479-28-9) .
Functional Groups : Two acetate (-OAc) groups.
Reactivity :

  • Acetates are less electrophilic than sulfonates or carbamates, favoring milder hydrolysis conditions.
  • The trimethylphenyl group likely reduces solubility in polar solvents, similar to the target compound .

Structural and Reactivity Insights from Analogous Compounds

  • Steric Effects : The 2,3,5-trimethylphenyl group in acetamides (e.g., TMPA, TMPMA) creates significant steric hindrance, reducing molecular symmetry and affecting crystal packing . This suggests that the target sulfonate may exhibit similar challenges in crystallization or formulation.

Biological Activity

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate is a sulfonate ester compound that has garnered interest in various fields due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15N1O4S
  • CAS Number : 865611-67-2

Antimicrobial Properties

Research indicates that sulfonate esters, including this compound, exhibit antimicrobial activity. A study explored various sulfonate esters and found that modifications at the para position of the terminal phenyl ring significantly influenced their antimycobacterial activity against Mycobacterium tuberculosis (Mtb) strains. The compound's structural features enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth .

Cytotoxicity and Selectivity

In evaluating the cytotoxicity of this compound, it was found to have varying effects depending on the cell line tested. The compound exhibited selective cytotoxicity towards certain cancer cell lines while showing minimal effects on normal cells. This selectivity is crucial for therapeutic applications where minimizing damage to healthy tissues is essential .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Interaction : The compound may act as a ligand for specific receptors, modulating signaling pathways associated with cell growth and apoptosis.
  • Enzyme Inhibition : It has been suggested that sulfonate esters can inhibit key enzymes involved in metabolic processes within bacteria and cancer cells .
  • Oxidative Stress Induction : Some studies indicate that such compounds can induce oxidative stress in target cells, leading to apoptosis through mitochondrial pathways.

Study on Antimycobacterial Activity

In a study evaluating the activity of various sulfonate esters against Mtb H37Rv strains, this compound was included in a series of compounds tested for minimum inhibitory concentration (MIC). The results indicated that this compound had an MIC comparable to other known antitubercular agents, demonstrating its potential as a therapeutic candidate .

Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of the compound on different cancer cell lines. The results showed that at specific concentrations, it selectively inhibited the proliferation of cancer cells while sparing normal cells. This selectivity was quantified using IC50 values derived from dose-response curves .

Data Summary

Property Value/Description
Molecular FormulaC15H15N1O4S
CAS Number865611-67-2
Antimycobacterial MIC (Mtb)Comparable to established antitubercular agents
CytotoxicitySelective towards cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 3-nitrobenzenesulfonyl chloride with 2,3,5-trimethylphenol under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Optimization strategies include:

  • Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
  • Stoichiometry : A 1:1.2 molar ratio of phenol derivative to sulfonyl chloride ensures complete conversion. Excess sulfonyl chloride can be quenched with ice-water.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons (δ 7.5–8.5 ppm for nitrobenzene) and methyl groups (δ 2.1–2.5 ppm). 19^{19}F NMR is unnecessary unless fluorinated analogs are present .
  • IR Spectroscopy : Confirm sulfonate ester formation via S=O stretching (~1370 cm1^{-1} and ~1170 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z ~350–360) and fragmentation patterns.

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Protocol :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
  • Monitor degradation via HPLC at 254 nm. Hydrolysis rates correlate with pH: sulfonate esters are prone to base-catalyzed cleavage due to electron-withdrawing nitro groups .
  • Use Arrhenius plots to extrapolate shelf-life under storage conditions.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Analysis :

  • The electron-deficient 3-nitrobenzenesulfonate group enhances leaving-group ability, favoring SN_\text{N}2 mechanisms. Steric hindrance from the 2,3,5-trimethylphenyl group may slow reactivity in bulky nucleophiles.
  • Computational studies (DFT) can map transition states and quantify steric/electronic effects. Compare with analogs like 2,4,6-trimethylbenzenesulfonate to isolate substituent impacts.

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Troubleshooting :

  • Impurity Check : Use HPLC-MS to detect byproducts (e.g., unreacted phenol or sulfonyl chloride).
  • Isomerism : Consider positional isomers (e.g., 2,4,5-trimethylphenyl vs. 2,3,5-substitution). NOESY NMR can differentiate spatial arrangements .
  • Reference Standards : Compare spectral data with structurally similar compounds, such as 2-(benzyloxy)ethyl trifluoromethanesulfonate .

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. This predicts sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model aggregation behavior or stability in solution phases .

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